

(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	(S)-1-(2,4-
Compound Name:	Difluorophenyl)ethanamine
	hydrochloride

Cat. No.: B591932

[Get Quote](#)

Technical Guide: (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. The presence of two fluorine atoms on the phenyl ring imparts unique electronic properties that can influence its biological activity, metabolic stability, and pharmacokinetic profile. This document provides a comprehensive overview of the known chemical properties, synthesis, and analytical methods related to this compound, compiled to support research and development activities.

Chemical and Physical Properties

While specific experimental data for some properties of **(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride** are not widely published, the following tables summarize available information and typical characteristics for similar compounds.

General Information

Property	Value	Source
Chemical Name	(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride	N/A
CAS Number	844647-37-6	[1]
Molecular Formula	C ₈ H ₁₀ ClF ₂ N	[1]
Molecular Weight	193.62 g/mol	[1]
Appearance	White to off-white solid (typical)	N/A

Physicochemical Data

Property	Value	Notes
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Soluble in water, methanol, ethanol (expected)	The hydrochloride salt form generally confers aqueous solubility. Specific solubility values (e.g., in mg/mL) are not readily available.
pKa	Data not available	The amine group is basic; the pKa of the conjugate acid is expected to be in the range of 9-10, typical for primary benzylic amines.

Spectral Data

Detailed experimental spectral data for **(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride** is not available in the public domain. The following tables provide expected chemical shifts for ¹H and ¹³C NMR spectroscopy based on the analysis of structurally related compounds.

Expected ¹H NMR Spectral Data

Protons	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃	1.4 - 1.6	Doublet	~7
CH	4.3 - 4.5	Quartet	~7
NH ₃ ⁺	8.5 - 9.5	Broad Singlet	N/A
Aromatic CH	6.9 - 7.5	Multiplet	N/A

Expected ¹³C NMR Spectral Data

Carbon	Expected Chemical Shift (ppm)
CH ₃	20 - 25
CH	50 - 55
Aromatic C	100 - 165 (with C-F coupling)

Experimental Protocols

Synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

A common synthetic route to chiral phenylethylamines involves the reductive amination of a corresponding ketone. For the (S)-enantiomer, a chiral auxiliary or a stereoselective reducing agent is typically employed.

Reaction Scheme:

2,4-Difluoroacetophenone → N-(1-(2,4-difluorophenyl)ethylidene)-((R)-1-phenylethanamine) → (S,R)-N-(1-(2,4-difluorophenyl)ethyl)-1-phenylethanamine → (S)-1-(2,4-Difluorophenyl)ethanamine → **(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride**

Materials:

- 2,4-Difluoroacetophenone

- (R)-(+)- α -Methylbenzylamine
- Titanium (IV) isopropoxide
- Sodium borohydride (NaBH_4)
- Palladium on carbon (10% Pd/C)
- Methanol
- Ethanol
- Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
- Ethyl acetate
- Hexanes

Procedure:

- **Imine Formation:** 2,4-Difluoroacetophenone is reacted with (R)-(+)- α -methylbenzylamine in the presence of a dehydrating agent like titanium (IV) isopropoxide to form the corresponding chiral imine.
- **Diastereoselective Reduction:** The imine is then reduced with a hydride source such as sodium borohydride. The chiral auxiliary directs the hydride attack to stereoselectively form the (S,R)-diastereomer of the secondary amine.
- **Chiral Auxiliary Removal:** The (R)- α -methylbenzyl group is removed by hydrogenolysis using a palladium on carbon catalyst under a hydrogen atmosphere.
- **Purification of the Free Base:** The resulting (S)-1-(2,4-difluorophenyl)ethanamine is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
- **Salt Formation:** The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in an organic solvent until precipitation is complete. The resulting solid is collected by filtration,

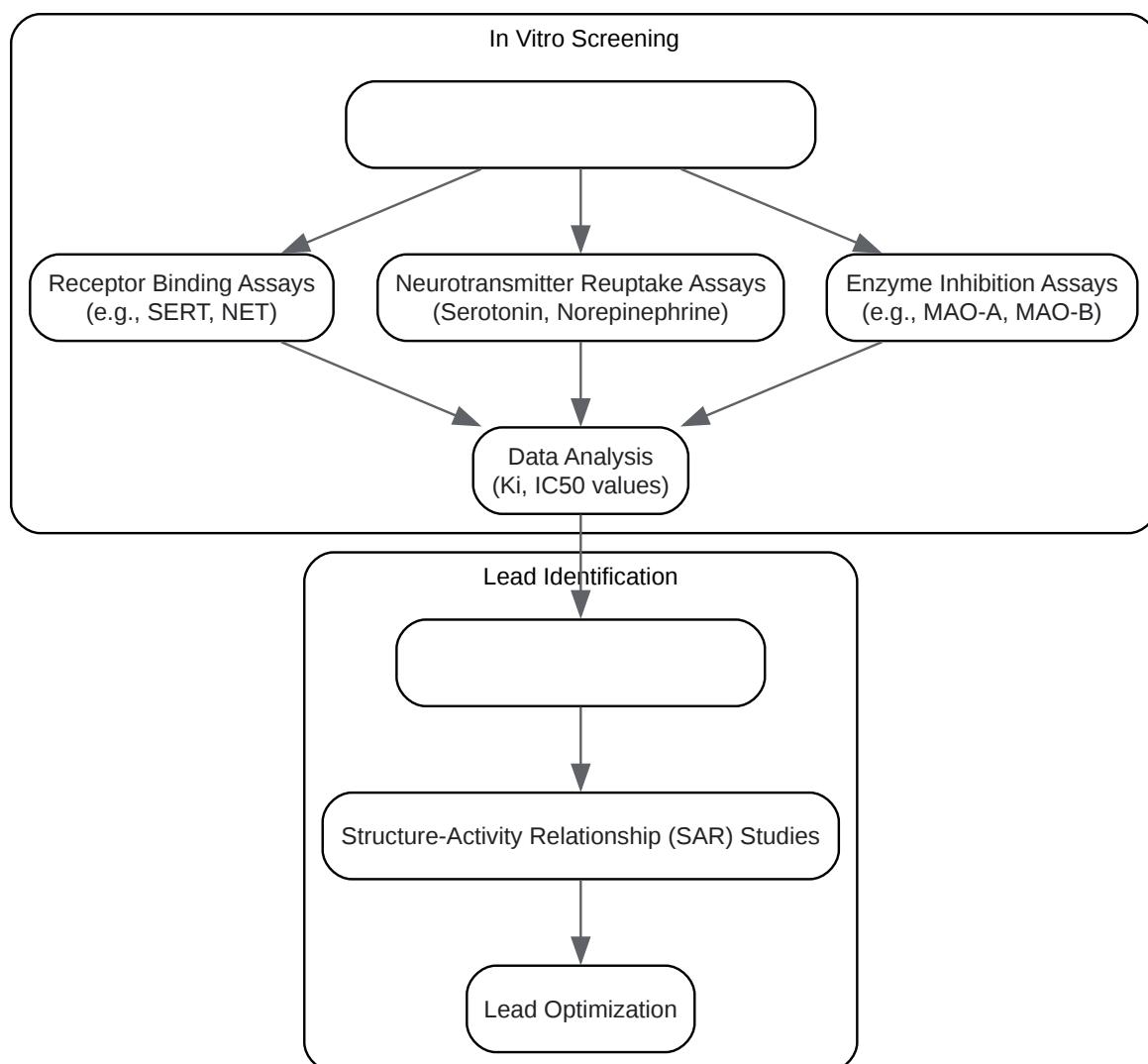
washed with a cold non-polar solvent, and dried under vacuum to yield **(S)-1-(2,4-difluorophenyl)ethanamine hydrochloride**.

Chiral HPLC Analysis

To determine the enantiomeric purity of (S)-1-(2,4-Difluorophenyl)ethanamine, a chiral High-Performance Liquid Chromatography (HPLC) method can be employed. The following is a representative protocol based on methods used for similar chiral amines.

Chromatographic Conditions:

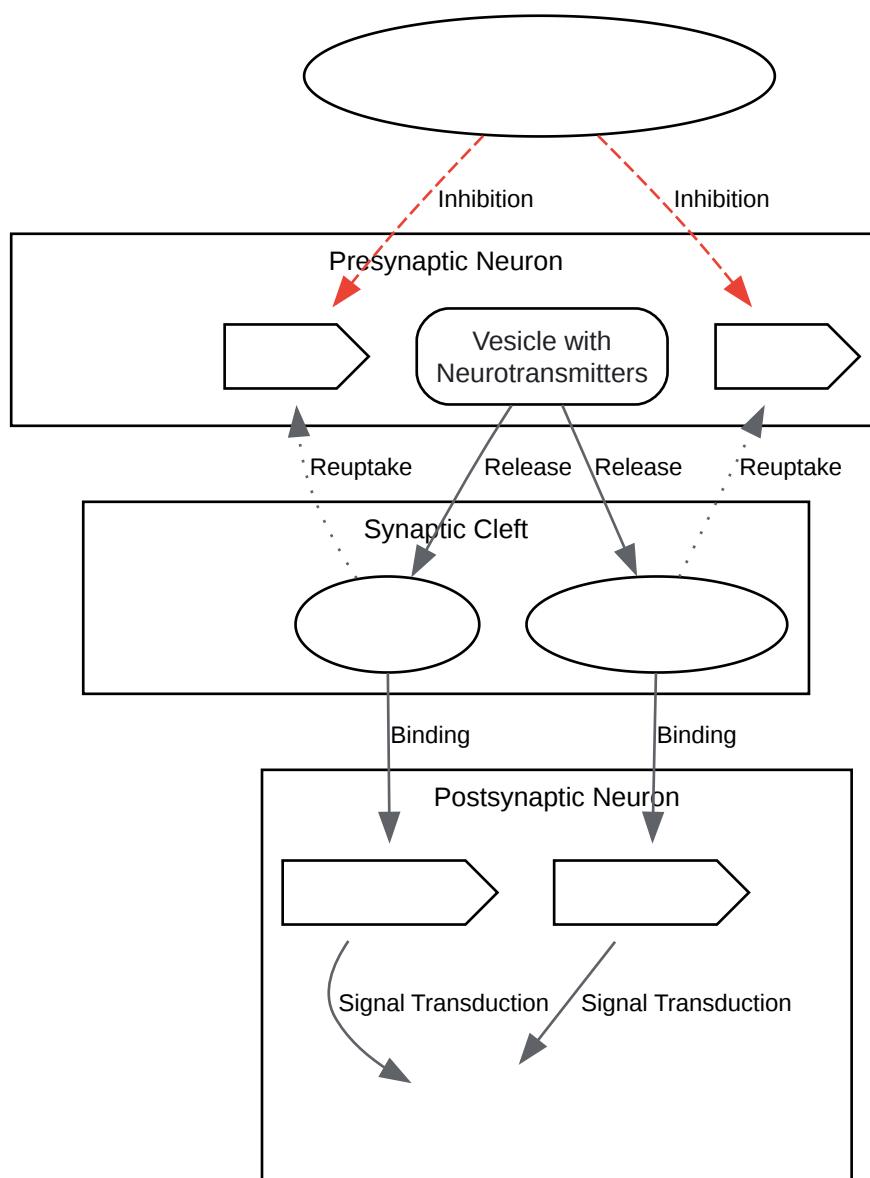
Parameter	Condition
Column	Chiral stationary phase column (e.g., Chiralcel® OD-H or Chiraldex® AD-H)
Mobile Phase	A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of a basic modifier (e.g., diethylamine or triethylamine) is often added to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Column Temperature	25 °C
Injection Volume	10 µL


Sample Preparation:

A dilute solution of the sample is prepared in the mobile phase.

Biological Context and Signaling Pathways

(S)-1-(2,4-Difluorophenyl)ethanamine and its derivatives are of interest in drug discovery, particularly for neurological conditions. While the specific biological targets are not extensively documented in publicly available sources, related compounds are known to interact with monoamine neurotransmitter systems. It is hypothesized that this compound may modulate the activity of serotonin (5-HT) and norepinephrine (NE) pathways.


The diagram below illustrates a simplified, hypothetical workflow for the initial screening of this compound's biological activity.

[Click to download full resolution via product page](#)

Caption: A workflow for the initial biological screening of **(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride**.

The following diagram illustrates a simplified representation of a potential mechanism of action, where the compound might inhibit the reuptake of serotonin and norepinephrine.

[Click to download full resolution via product page](#)

Caption: A simplified diagram of potential monoamine reuptake inhibition by the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b591932#s-1-2-4-difluorophenyl-ethanamine-hydrochloride-chemical-properties\]](https://www.benchchem.com/product/b591932#s-1-2-4-difluorophenyl-ethanamine-hydrochloride-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com